N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea
Description
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea is a urea derivative characterized by a pyrazole core substituted with a 4-fluorobenzyl group and a 4-methylphenyl urea moiety. Urea derivatives are widely studied for their structural versatility and biological relevance, often serving as kinase inhibitors or antimicrobial agents . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 4-methylphenyl substituent may influence steric interactions in target binding .
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-13-2-8-16(9-3-13)21-18(24)22-17-10-20-23(12-17)11-14-4-6-15(19)7-5-14/h2-10,12H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIQJCBODSTKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea typically involves the reaction of 4-fluorobenzylamine with 4-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: Preparation of 4-fluorobenzylamine by the reduction of 4-fluorobenzonitrile.
Step 2: Reaction of 4-fluorobenzylamine with 4-methylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different nucleophiles.
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Packing
Imidazole-4-imine derivatives (e.g., (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines) share a similar 4-methylphenyl group and halophenyl substitution. Key differences include:
- Core Heterocycle : Pyrazole (target compound) vs. imidazole (analogs) alters electronic properties and hydrogen-bonding capacity.
- Dihedral Angles: Imidazole analogs exhibit a ~56° twist between terminal phenyl rings, driven by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions .
- Crystal Packing : Weak interactions (e.g., π–π stacking) dominate in imidazole analogs, whereas urea derivatives likely form more robust hydrogen-bonded networks .
Structural Analogues with Fluorobenzyl Groups
Spirocyclic chromane derivatives (B10–B12, ) and SARS-CoV-2 inhibitors () feature 4-fluorobenzyl and pyrazole motifs but differ in core scaffolds:
- Piperidine Carboxamides : SARS-CoV-2 inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) prioritize aromatic stacking interactions, whereas urea derivatives leverage hydrogen bonds .
Physicochemical Properties
Key Research Findings and Implications
- Structural Flexibility : The pyrazole-urea scaffold balances conformational flexibility (for target adaptation) and rigidity (for metabolic stability) .
- Biological Potential: While thiadiazoles excel in antimicrobial contexts, the target urea’s hydrogen-bonding capacity positions it for enzyme inhibition applications .
- Halogen Effects : Fluorine in the target compound may reduce off-target interactions compared to bulkier halogens (Cl, Br) in imidazole analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
